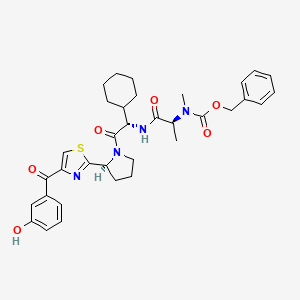
cIAP1 ligand 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cIAP1 ligand 2 is a derivative of LCL161 and is an inhibitor of apoptosis protein ligand. It is used in the formation of SNIPER (Specific and Non-genetic IAP-dependent Protein Erasers) by connecting to the ABL ligand for protein via a linker . This compound plays a significant role in the regulation of apoptosis and is involved in various cellular processes, including the ubiquitination of receptor-interacting protein kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 ligand 2 involves the derivation from LCL161. The process includes the formation of a linker that connects the IAP ligand to the ABL ligand for protein . The specific reaction conditions and steps are proprietary and are typically carried out in specialized laboratories.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure purity and efficacy. The compound is synthesized in bulk quantities, adhering to stringent quality control measures. The production process involves multiple steps, including purification and characterization to meet the required standards for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: cIAP1 ligand 2 undergoes various chemical reactions, including:
Ubiquitination: It acts as an E3 ubiquitin ligase, facilitating the conjugation of ubiquitin chains to receptor-interacting protein kinases.
Binding Reactions: It binds to the baculoviral IAP repeat domain of cIAP1, forming stable complexes.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions involving this compound include ubiquitin, ATP, and various buffer solutions.
Conditions: Reactions are typically carried out under physiological conditions, with controlled temperature and pH to mimic cellular environments.
Major Products Formed: The major products formed from reactions involving this compound include ubiquitinated proteins and stable protein-ligand complexes .
Scientific Research Applications
cIAP1 ligand 2 has a wide range of scientific research applications, including:
Mechanism of Action
cIAP1 ligand 2 exerts its effects by binding to the baculoviral IAP repeat domain of cIAP1. This binding facilitates the ubiquitination of receptor-interacting protein kinases, leading to their degradation. The compound acts as an E3 ubiquitin ligase, promoting the conjugation of ubiquitin chains to target proteins . This process is crucial for regulating apoptosis and maintaining cellular homeostasis .
Comparison with Similar Compounds
Methylbestatin (MeBS): Binds to the baculoviral IAP repeat domain of cIAP1 and is used in the design of PROTACs.
Uniqueness of cIAP1 Ligand 2: this compound is unique due to its specific binding affinity and ability to form stable complexes with the ABL ligand for protein. This property makes it particularly useful in the design of SNIPERs and targeted protein degradation technologies .
Properties
Molecular Formula |
C34H40N4O6S |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C34H40N4O6S/c1-22(37(2)34(43)44-20-23-11-5-3-6-12-23)31(41)36-29(24-13-7-4-8-14-24)33(42)38-18-10-17-28(38)32-35-27(21-45-32)30(40)25-15-9-16-26(39)19-25/h3,5-6,9,11-12,15-16,19,21-22,24,28-29,39H,4,7-8,10,13-14,17-18,20H2,1-2H3,(H,36,41)/t22-,28-,29-/m0/s1 |
InChI Key |
WAZFEKJBUJBBQP-ZRKWFTTGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















